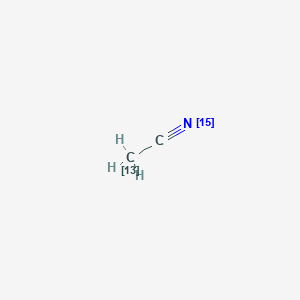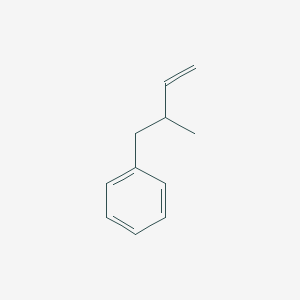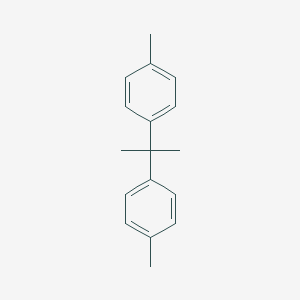
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione, also known as MTBT, is a heterocyclic organic compound with a thiazole ring. It has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.
Applications De Recherche Scientifique
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione has been studied extensively for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione has also been studied for its potential use as an antifungal agent, as well as its ability to inhibit the growth of bacteria.
Mécanisme D'action
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the MAPK signaling pathway, which is involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of the cell cycle. It has also been shown to have anti-inflammatory effects, as well as the ability to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione in lab experiments is its high purity and stability, which makes it easy to work with and ensures reproducibility of results. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for use in combination with other chemotherapy drugs. Another area of interest is its potential use as an antifungal agent, particularly for the treatment of fungal infections that are resistant to current treatments. Finally, there is potential for the use of 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione in materials science, particularly in the development of new polymers and coatings.
Méthodes De Synthèse
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione can be synthesized through a variety of methods, including the reaction of 2-aminothiophenol with 2-bromo-1-methylcyclohexene, the reaction of 2-aminothiophenol with 2-methylcyclohexanone, and the reaction of 2-aminothiophenol with 2-methylcyclohexanone oxime. The most commonly used method is the reaction of 2-aminothiophenol with 2-bromo-1-methylcyclohexene, which yields 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione with a high yield and purity.
Propriétés
Numéro CAS |
1628-45-1 |
|---|---|
Nom du produit |
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione |
Formule moléculaire |
C8H11NS2 |
Poids moléculaire |
185.3 g/mol |
Nom IUPAC |
3-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C8H11NS2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H2,1H3 |
Clé InChI |
HCHWZEAGBIJCFF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(CCCC2)SC1=S |
SMILES canonique |
CN1C2=C(CCCC2)SC1=S |
Synonymes |
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



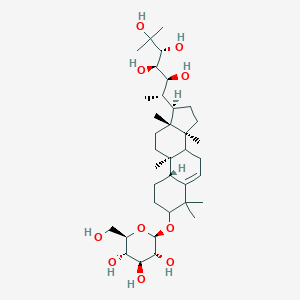
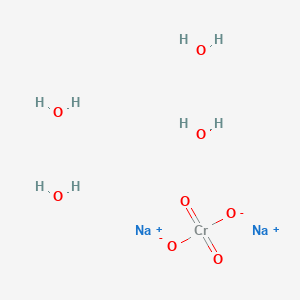
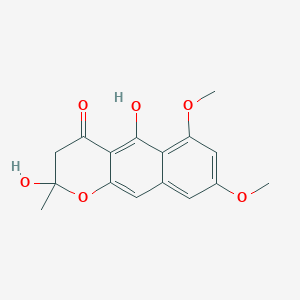
![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)
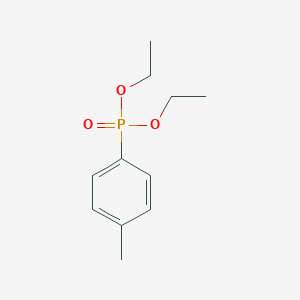
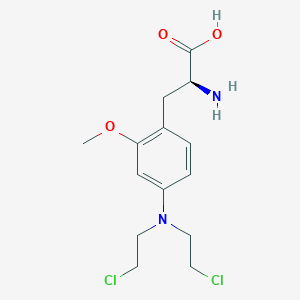
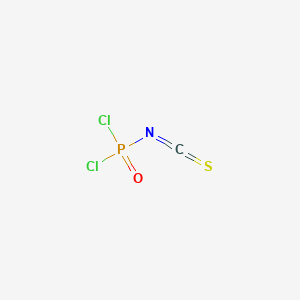
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)
